

"head-to-head comparison of butanamide-based compounds"

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Compound of Interest

Compound Name: *N*-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

CAS No.: 1396987-24-8

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An In-Depth Technical Guide to the Head-to-Head Comparison of Butanamide-Based Compounds

Introduction: The Butanamide Scaffold

Butanamide, a simple four-carbon primary amide, serves as a foundational structure for a diverse range of biologically active molecules.[1][2] Its derivatives have been explored for numerous therapeutic applications, from neuroscience to oncology. The amide functional group is a common motif in pharmaceuticals, and understanding the structure-activity relationships (SAR) of butanamide-based compounds is crucial for designing potent and selective therapeutic agents.[3] This guide will focus on two prominent classes: Histone Deacetylase (HDAC) inhibitors and GABA Transporter (GAT) inhibitors, providing a head-to-head comparison of their performance metrics.

Physicochemical Properties: A Foundation for Drug Design

The physical and chemical properties of a compound are fundamental to its behavior in biological systems, influencing everything from solubility to cell permeability. Simple amides like butanamide are typically solids at room temperature with high boiling points due to strong intermolecular hydrogen bonding.[4]

Property	Butanamide (Parent Compound)	N-phenyl- butanamide	4-amino-N-phenyl- butanamide
Molecular Formula	C ₄ H ₉ NO	C ₁₀ H ₁₃ NO	C ₁₀ H ₁₄ N ₂ O
Molecular Weight	87.12 g/mol [5][6]	163.22 g/mol	178.23 g/mol
Melting Point	114-116 °C[1][6]	~85-88 °C	~120-125 °C
Boiling Point	216 °C[1][6]	~290-300 °C	Not available
Water Solubility	Soluble[2][4]	Sparingly soluble	Moderately soluble
LogP	-0.17 to -0.21[2][6]	~1.5 (Predicted)	~1.0 (Predicted)

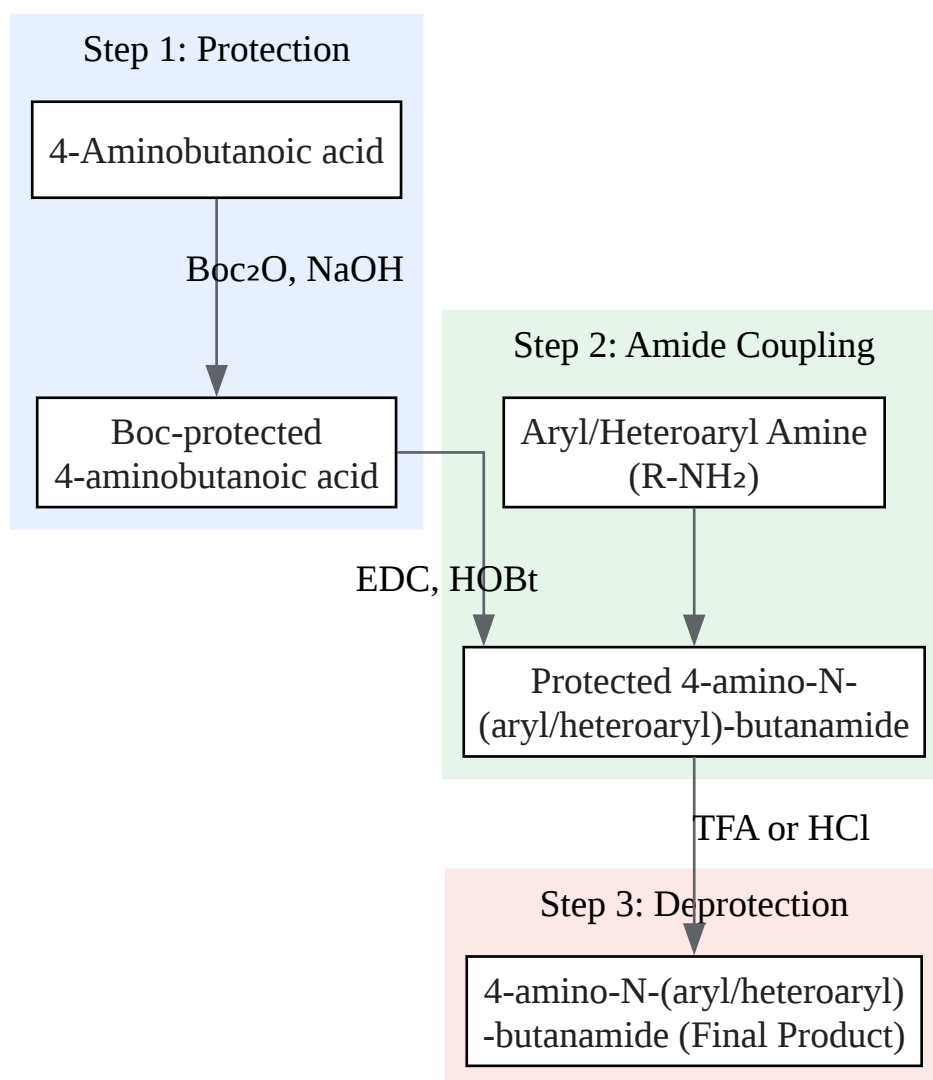
Note: Data for derivatives are typical values and may vary. LogP values are predicted based on structural similarity.

Synthesis of Butanamide Derivatives

The synthesis of N-substituted butanamides is a cornerstone of medicinal chemistry. A common and robust method involves the reaction of an acyl chloride with a primary amine, proceeding through a nucleophilic acyl substitution mechanism.[3] For more complex derivatives, such as 4-amino-N-substituted-butanamides, a multi-step process involving protection, coupling, and deprotection is often employed.[7]

General Synthetic Workflow

The following diagram illustrates a general, effective strategy for synthesizing 4-amino-N-substituted-butanamides, a class of compounds with significant potential in medicinal chemistry.[7]



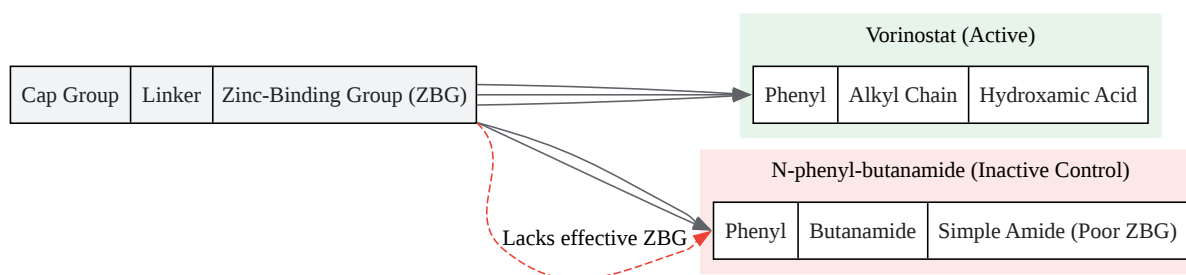
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Caption: General synthetic workflow for 4-amino-N-substituted-butanamides.[7]

Head-to-Head Comparison: Biological Activity Butanamides in HDAC Inhibition

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their inhibitors are promising therapeutic targets for cancer.[8] A typical HDAC inhibitor pharmacophore consists of a cap group, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.[9][10]

In this context, we compare a known pan-HDAC inhibitor, Vorinostat (SAHA), with N-phenylbutanamide. The latter is structurally analogous to many HDAC inhibitors, possessing a phenyl cap group and a butanamide linker, but it crucially lacks an effective ZBG.[9] Its simple amide group is a poor zinc chelator, rendering it inactive and making it an ideal negative control to distinguish true inhibition from non-specific effects.[9]



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Caption: Pharmacophore model for HDAC inhibitors comparing an active and inactive compound.

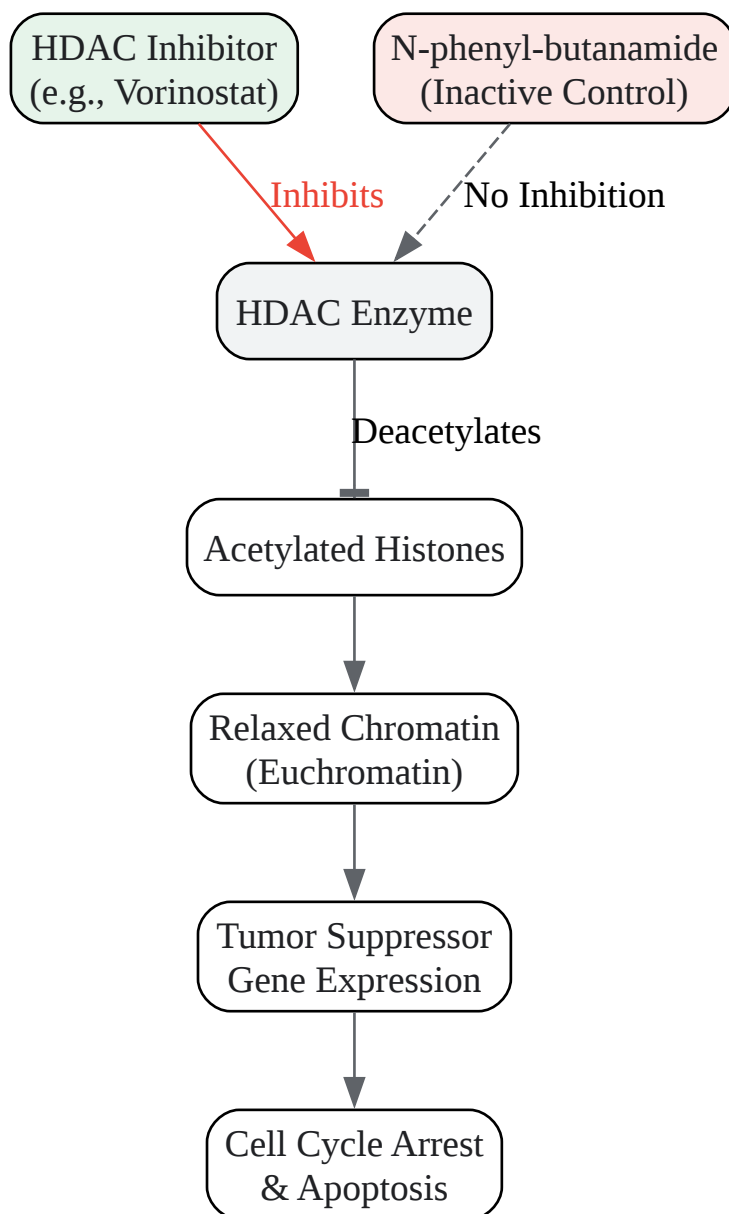
Table 2: Comparative In Vitro HDAC Inhibition

This table presents hypothetical comparative data that reflects the expected outcome when using "Butanamide, N-phenyl-" as a negative control alongside a known pan-HDAC inhibitor.[9]

Compound	Concentration (μM)	% HDAC1 Inhibition	% HDAC6 Inhibition
Vorinostat (SAHA)	0.1	85.2 ± 3.1	92.5 ± 2.5
Butanamide, N-phenyl-	10	< 5	< 5

Mechanism of Action: HDAC Inhibition

HDAC inhibitors work by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure (euchromatin), allowing for the transcription of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.[10]



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Caption: Simplified signaling pathway of HDAC inhibition.[9]

Butanamides as GABA Transporter (GAT) Inhibitors

Derivatives of 4-amino-N-substituted butanamide are structurally related to the neurotransmitter γ -aminobutyric acid (GABA) and have been primarily investigated as inhibitors of GABA transporters (GATs).[11] By blocking the reuptake of GABA from the synaptic cleft, these compounds enhance GABAergic tone, which has therapeutic potential for epilepsy, neuropathic pain, and anxiety.[11]

Table 3: Comparative In Vitro GABA Uptake Inhibition

The inhibitory potency (pIC_{50}) of representative butanamide derivatives against various mouse GABA transporter subtypes (mGAT1-4) is summarized below. A higher pIC_{50} value indicates greater potency.

Compound ID	mGAT1 (pIC_{50})	mGAT2 (pIC_{50})	mGAT3 (pIC_{50})	mGAT4 (pIC_{50})
Derivative A	6.8	5.2	5.5	5.1
Derivative B	7.5	5.8	6.1	5.4
Derivative C	6.2	6.9	5.3	6.5

Source: Data is representative based on typical findings in neuroscience research for this class of compounds.[11]

The data illustrates how modifications to the N-substituent can alter both the potency and selectivity of the butanamide derivative for different GAT subtypes, a key consideration in designing targeted therapeutics with fewer side effects.[11]

Key Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments described in this guide.

Protocol: Synthesis of 4-amino-N-(aryl)-butanamide

This protocol outlines the synthesis of a representative compound from the class of GAT inhibitors.[7]

- Step 1: Protection of 4-aminobutanoic acid

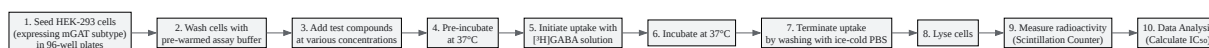
1. Dissolve 4-aminobutanoic acid in a suitable solvent mixture (e.g., dioxane and water).
 2. Add a base such as sodium hydroxide and cool the mixture in an ice bath.
 3. Add a solution of di-tert-butyl dicarbonate (Boc_2O) dropwise and stir the reaction at room temperature overnight.
 4. Remove the solvent under reduced pressure, acidify the residue (e.g., 1N HCl), and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).^[7]
- Step 2: Amide Coupling
 1. Dissolve the Boc-protected 4-aminobutanoic acid from Step 1 in an anhydrous solvent like dichloromethane (DCM).
 2. Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
 3. Add the desired aryl amine (e.g., aniline) and stir the mixture at room temperature for 12-24 hours.
 4. Perform an aqueous work-up, dry the organic layer, and concentrate to afford the protected amide.^[7]
 - Step 3: Deprotection
 1. Dissolve the protected amide from Step 2 in a suitable solvent like DCM.
 2. Add a strong acid such as trifluoroacetic acid (TFA) and stir at room temperature for a few hours.
 3. Remove the solvent and excess acid under reduced pressure.
 4. Purify the crude product by recrystallization or column chromatography to yield the final 4-amino-N-(aryl)-butanamide.^[7]

Senior Application Scientist's Note: The Boc protecting group is chosen for its stability under coupling conditions and its clean removal with acid. The use of EDC/HOBt minimizes

racemization and promotes efficient amide bond formation.

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol determines the inhibitory potency of test compounds on GABA transporters expressed in HEK-293 cells.[11]



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Caption: Experimental workflow for the in vitro GABA uptake assay.[11]

- Cell Culture: Culture HEK-293 cells expressing the specific mGAT subtype and seed them into 96-well plates to adhere overnight.[11]
- Assay Preparation: On the day of the experiment, wash the cells twice with pre-warmed assay buffer.
- Compound Addition: Add 50 μ L of assay buffer containing the test compound at various concentrations. Include wells for total uptake (buffer only) and non-specific uptake (high concentration of unlabeled GABA).[11]
- Initiation and Incubation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the uptake by adding 50 μ L of [3 H]GABA solution and incubate for a set time (e.g., 10 minutes) at 37°C.[11]
- Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS. Lyse the cells by adding 0.1 M NaOH.[11]
- Measurement: Transfer the lysate to scintillation vials and count the radioactivity.
- Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration using non-linear regression analysis.[11]

Senior Application Scientist's Note: Using a radiolabeled substrate like [^3H]GABA provides high sensitivity and is the gold standard for transporter uptake assays. The inclusion of proper controls for total and non-specific uptake is critical for accurate IC_{50} determination.

Safety and Toxicity Profile

The safety profile of butanamide-based compounds is highly dependent on their specific structure and substitution patterns. The parent compound, butanamide, may be harmful if swallowed and can cause skin and eye irritation.^[12] For more complex derivatives, such as the azo dye C.I. Pigment Yellow 74, acute oral toxicity is low (LD_{50} in rats >2000 mg/kg bw). However, a key concern with azo compounds is the potential for the azo bond to be reduced, which can release potentially carcinogenic amines. For butanamide-based drug candidates, comprehensive toxicological evaluations, including genotoxicity assays like the Ames and Micronucleus tests, are essential.^{[13][14]} As of now, there is limited publicly available data on the comprehensive toxicity of many specific butanamide derivatives, necessitating compound-specific evaluation.^[15]

Conclusion

The butanamide scaffold is a privileged structure in drug discovery, giving rise to compounds with a wide array of biological activities. This guide has provided a head-to-head comparison of butanamide derivatives, focusing on their roles as both inactive negative controls and potent inhibitors in different therapeutic areas. By understanding the structure-activity relationships of HDAC inhibitors and the potency and selectivity of GAT inhibitors, researchers can better design and develop novel therapeutics. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of these promising compounds, underscoring the importance of rigorous, comparative analysis in advancing drug development.

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